4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one
Description
Historical Context of Pyrrolidinone Derivatives in Research
Pyrrolidinone derivatives have long occupied a central role in medicinal chemistry due to their presence in natural products and pharmacologically active compounds. The structural rigidity imparted by the five-membered lactam ring enables precise spatial arrangement of functional groups, making these derivatives valuable scaffolds for drug design. Early research focused on simple pyrrolidinones as precursors for alkaloid synthesis, but the field expanded significantly with the advent of stereoselective synthesis techniques in the late 20th century.
The introduction of hydroxymethyl and allyl substituents to the pyrrolidinone core, as seen in 4-(hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one, reflects a modern trend toward functionalized heterocycles. These modifications enhance molecular diversity while preserving the ring’s conformational stability, enabling applications in targeted therapeutics and materials science.
Significance of 4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one in Contemporary Chemical Research
This compound’s significance lies in its dual functionality: the hydroxymethyl group serves as a handle for further derivatization, while the allyl moiety participates in transition-metal-catalyzed coupling reactions. For instance, its (S)-enantiomer, (5S)-5-(hydroxymethyl)-5-prop-2-enylpyrrolidin-2-one, has been synthesized via asymmetric hydrogenation using Ru₂Cl₄((R)-BINAP)₂·NEt₃ catalysts, achieving yields exceeding 80% under optimized conditions. Such stereoselective methods are critical for producing enantiopure intermediates used in antipsychotic and antiviral drug development.
The molecular formula C₈H₁₃NO₂ and specific stereochemistry (confirmed by optical rotation [α]D²⁴ −35.5) further underscore its role in chiral pool synthesis. Key physicochemical properties, including its computed InChIKey (AHFZHNSEGRCWTP-MRVPVSSYSA-N) and SMILES representation (C=CC[C@@]1(CCC(=O)N1)CO), enable precise computational modeling for structure-activity relationship studies.
Research Landscape and Academic Interest
Academic interest in this compound spans three domains:
- Synthetic Methodology : Innovations in microwave-assisted coupling (e.g., Pd(OAc)₂/Xantphos systems) have reduced reaction times from hours to minutes while maintaining high regioselectivity.
- Catalysis : Cesiuм carbonate and palladium catalysts facilitate Buchwald-Hartwig aminations, enabling the introduction of aryl groups at the pyrrolidinone nitrogen.
- Stereochemical Control : Chiral resolution techniques, such as recrystallization from ethyl acetate/cyclohexane mixtures, have been refined to achieve >97% enantiomeric excess.
The table below summarizes critical structural and synthetic data:
This compound’s versatility is exemplified by its use in synthesizing imidazo[1,2-α]pyridine derivatives, a class of molecules with demonstrated kinase inhibitory activity. Future research directions likely include exploring its applicability in continuous-flow systems and biocatalytic transformations.
Properties
IUPAC Name |
4-(hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-3-9-5-7(6-10)4-8(9)11/h2,7,10H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHOGJRZXVNXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with formaldehyde and an allylating agent under basic conditions. One common method involves the use of sodium hydroxide as a base and allyl bromide as the allylating agent. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then allylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(Carboxymethyl)-1-prop-2-enylpyrrolidin-2-one or 4-(Formylmethyl)-1-prop-2-enylpyrrolidin-2-one.
Reduction: 4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and prop-2-enyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one and related pyrrolidin-2-one derivatives:
Key Observations:
Substituent Effects on Reactivity and Solubility :
- The hydroxymethyl group in the target compound increases hydrophilicity compared to ethyl (e.g., ) or phenyl (e.g., ) substituents.
- The propenyl group introduces a reactive allyl moiety, distinct from the inert phenylethyl group in or the electrophilic chloromethyl group in .
Stereochemical Considerations: Stereoisomerism significantly impacts properties.
Synthetic Accessibility: N-Alkylation (e.g., propenyl or phenylethyl addition) is a common strategy for pyrrolidinone derivatization .
Biological Relevance: While 4-(Hydroxymethyl)catechol (4-HMC, ) shares a hydroxymethyl group and exhibits anti-inflammatory activity, it belongs to a distinct chemical class (catechol derivative).
Biological Activity
4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a hydroxymethyl group and an allyl side chain, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.
The biological activity of 4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one is primarily attributed to its interaction with various biological pathways. Key mechanisms include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi, potentially through disruption of cell membrane integrity or inhibition of essential metabolic pathways.
- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy. The mechanism may involve the activation of caspases and modulation of apoptotic signaling pathways.
- Neuroprotective Properties : Preliminary studies suggest that 4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
In a study conducted by Altun et al., the antimicrobial efficacy of various pyrrolidine derivatives was evaluated. 4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with IC50 values indicating strong potency compared to standard antibiotics .
Case Study 2: Cancer Cell Apoptosis
A separate investigation into the cytotoxic effects of this compound on HeLa cells revealed that treatment led to a dose-dependent increase in apoptosis markers, including cleaved caspase-3 levels. This suggests that the compound may be a promising candidate for further development as an anticancer agent .
Case Study 3: Neuroprotection
In neuroprotective studies using PC12 cells, treatment with 4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one resulted in reduced oxidative stress markers. Although specific IC50 values were not established, the findings indicate potential therapeutic applications in conditions such as Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
